Centractin Filaments Are Resistant to Cytochalasin D and Do Not Bind Phalloidin, Unlike Conventional Actin
In transiently transfected mammalian cells overexpressing centractin, the resulting filamentous structures were demonstrated to be distinct from conventional actin filaments by three independent criteria: (1) absence of immunoreactivity with an actin-specific monoclonal antibody, (2) complete resistance to treatment with the actin-depolymerizing drug cytochalasin D, and (3) inability to bind fluorescently labeled phalloidin, a hallmark of F-actin detection [1]. These three pharmacological and immunological properties provide a clear operational discrimination between centractin polymers and conventional actin filaments, which are sensitive to cytochalasin D and bind phalloidin with high affinity in the same cellular context [1].
| Evidence Dimension | Pharmacological sensitivity and ligand-binding properties of filamentous structures in transfected mammalian cells |
|---|---|
| Target Compound Data | Centractin filaments: resistant to cytochalasin D treatment; no phalloidin binding; no immunoreactivity with actin-specific monoclonal antibody |
| Comparator Or Baseline | Conventional actin (F-actin): sensitive to cytochalasin D depolymerization; binds phalloidin with high affinity; immunoreactive with actin-specific monoclonal antibody |
| Quantified Difference | Qualitative binary distinction: centractin filaments are pharmacologically and immunologically distinct from conventional actin across all three tested criteria |
| Conditions | Transient transfection of centractin cDNA in mammalian cell lines; immunocytochemistry with actin-specific antibody C4; phalloidin staining; cytochalasin D treatment |
Why This Matters
This establishes that standard actin-labeling reagents (phalloidin) and actin-depolymerizing agents (cytochalasin D) cannot be used to detect or manipulate centractin, requiring isoform-specific antibodies and alternative pharmacological tools for centractin-focused experimental protocols.
- [1] Holleran EA, Tokito MK, Karki S, Holzbaur EL. Centractin (ARP1) associates with spectrin revealing a potential mechanism to link dynactin to intracellular organelles. J Cell Biol. 1996;135(6 Pt 2):1815-1829. doi:10.1083/jcb.135.6.1815 View Source
